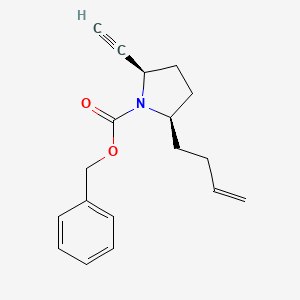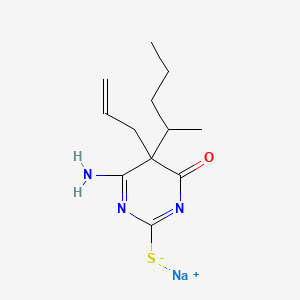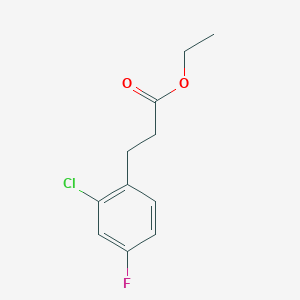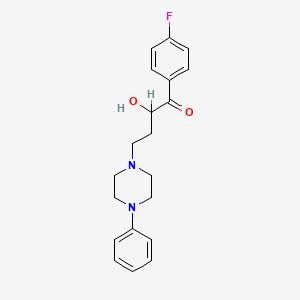![molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2](/img/structure/B13420465.png)
1H-Thieno[3,4-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Thieno[3,4-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Thieno[3,4-b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride can yield N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for efficient conversion of primary diols and amines to pyrroles with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Thieno[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products: The major products formed from these reactions include N-substituted pyrroles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Thieno[3,4-b]pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Thieno[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,2-b]pyrrole: Used in the development of high-performance polymer solar cells.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Utilized in photovoltaic polymers for better efficiency.
Uniqueness: 1H-Thieno[3,4-b]pyrrole stands out due to its unique structural properties that allow for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63156-09-2 |
|---|---|
Fórmula molecular |
C6H5NS |
Peso molecular |
123.18 g/mol |
Nombre IUPAC |
1H-thieno[3,4-b]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H |
Clave InChI |
WZNWNABITQVHPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CSC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



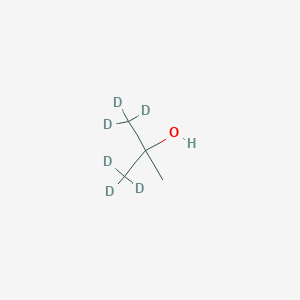
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
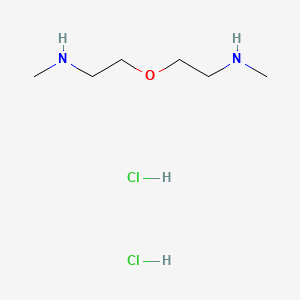
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
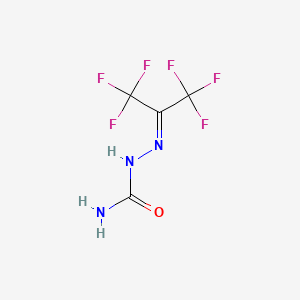
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
